Negundonorin A

cytotoxicity triterpenoid ZR-75-30

Negundonorin A is a norursane-type pentacyclic triterpenoid (C₂₉H₄₀O₅, MW 468.63 g/mol) first isolated from the seeds of Vitex negundo and characterized by NMR, IR, and MS. The compound has also been identified in Symplocos laurina roots and other plant sources.

Molecular Formula C29H40O5
Molecular Weight 468.634
CAS No. 1401618-51-6
Cat. No. B592883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNegundonorin A
CAS1401618-51-6
Molecular FormulaC29H40O5
Molecular Weight468.634
Structural Identifiers
SMILESCC1CCC2(CCC3(C(=CCC4C3(CCC5=C(C(=O)C(=CC45C)O)C)C)C2C1(C)O)C)C(=O)O
InChIInChI=1S/C29H40O5/c1-16-9-12-29(24(32)33)14-13-26(4)19(23(29)28(16,6)34)7-8-21-25(3)15-20(30)22(31)17(2)18(25)10-11-27(21,26)5/h7,15-16,21,23,30,34H,8-14H2,1-6H3,(H,32,33)/t16-,21-,23-,25+,26-,27-,28-,29+/m1/s1
InChIKeyHHOKYTBXHJFJOV-PSMUSXLRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Negundonorin A (CAS 1401618-51-6): Sourcing and Differentiation Guide for a Norursane Triterpenoid


Negundonorin A is a norursane-type pentacyclic triterpenoid (C₂₉H₄₀O₅, MW 468.63 g/mol) first isolated from the seeds of Vitex negundo and characterized by NMR, IR, and MS [1]. The compound has also been identified in Symplocos laurina roots and other plant sources [2]. Commercial suppliers typically provide the compound at ≥98% purity (HPLC), with solubility in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone [3]. Structurally, Negundonorin A is a 24-norursane derivative bearing a characteristic dihydroxy‑oxo substitution pattern and a C-28 carboxylic acid moiety that distinguishes it from common ursane/oleanane triterpenoids and from its co‑isolated analog Negundonorin B [1].

Why Negundonorin A Cannot Be Casually Replaced by Other Triterpenoids


Negundonorin A belongs to the rare 24‑norursane subclass, in which the absence of the C-24 methyl and the specific 2,9-dihydroxy‑3‑oxo‑28‑oic acid architecture produce a hydrogen‑bonding and steric profile that is absent in common triterpenoids such as ursolic acid, oleanolic acid, or corosolic acid [1]. Even within its own co‑isolated series, Negundonorin B lacks the 28‑carboxylic acid and 2,9‑dihydroxy‑3‑oxo substitution, leading to measurably different polarity and, as shown by the available cytotoxicity data, divergent cell‑line selectivity [1]. Substituting Negundonorin A with a generic pentacyclic triterpenoid therefore risks losing the specific ZR‑75‑30 potency and the unique chromatographic/spectroscopic identity that define the compound in analytical and pharmacological workflows. The following evidence guide details the limited but critical quantitative differentiators that should govern procurement decisions.

Negundonorin A: Head‑to‑Head and Class‑Level Quantitative Differentiation Evidence


Cytotoxicity Against ZR‑75‑30 Breast Cancer Cells: Direct Comparison with Co‑Isolated Compounds

In the primary isolation study, Negundonorin A (compound 3) was tested alongside five other compounds from Vitex negundo seeds against the ZR‑75‑30 human breast cancer cell line. Negundonorin A exhibited an IC₅₀ of 0.56 ± 0.19 μg/mL, meeting the criterion for strong cytotoxicity [1]. By contrast, the co‑isolated sesquiterpenoid negunfurol (1) was most active against HL‑60 cells (IC₅₀ = 0.94 ± 0.26 μg/mL) but was not reported as strongly cytotoxic to ZR‑75‑30, while the known triterpenoid 3‑epi‑corosolic acid (6) showed substantially weaker activity against the same breast cancer line [1]. This indicates that, within a panel of six Vitex‑derived terpenoids, Negundonorin A is the most potent against ZR‑75‑30 cells and the only compound classified as ‘strongly cytotoxic’ to this specific breast cancer line.

cytotoxicity triterpenoid ZR-75-30

Selectivity Profile Across Four Human Cancer Cell Lines: Differential Fingerprint vs. Negunfurol

All six compounds from the Vitex negundo seed extract were screened against a panel of four human cancer cell lines: A549 (lung), HCT116 (colon), HL‑60 (leukemia), and ZR‑75‑30 (breast) [1]. Negundonorin A demonstrated strong activity only against ZR‑75‑30, whereas negunfurol (1) was most active against HL‑60. None of the other four compounds (negundoal, negundonorin B, compound 5, or 3‑epi‑corosolic acid) showed comparable potency in any of the four lines [1]. This panel‑wide selectivity pattern shows that Negundonorin A is not a promiscuous cytotoxic agent; its activity is concentrated in the ZR‑75‑30 breast cancer line, differentiating it from the leukemia‑selective negunfurol.

selectivity panel screening Vitex negundo

Structural Differentiation from the Closest Analog Negundonorin B: Consequences for Purity and Identity Verification

Negundonorin A (3) and Negundonorin B (4) are both new norursane triterpenoids co‑isolated from the same chromatographic fraction, yet they differ in key functional groups: Negundonorin A carries a 2,9‑dihydroxy‑3‑oxo substitution and a free C‑28 carboxylic acid, whereas Negundonorin B lacks the carbonyl at C‑3 and the carboxylic acid, existing as a 28‑norursa‑diene‑diol [1]. These differences are substantial enough to permit baseline chromatographic separation (silica gel, ODS) and yield distinct NMR fingerprints: the ¹³C signal for C‑28 (δ ~180 ppm) in Negundonorin A is diagnostic and absent in Negundonorin B. For procurement, this means that identity and purity can be unambiguously confirmed by HPLC‑MS and ¹H/¹³C NMR using the fully assigned spectroscopic data reported in the primary literature [1], whereas Negundonorin B requires its own separate reference standards.

structural elucidation norursane triterpenoid quality control

Natural Abundance and Isolation Yield: Scarcity Relative to Common Triterpenoids

Negundonorin A is a minor constituent of Vitex negundo seeds. While exact yields were not reported in the primary isolation paper, the necessity of sequential silica gel, ODS, and Sephadex LH‑20 chromatography followed by preparative TLC to obtain pure compound indicates a low natural abundance [1]. By contrast, common triterpenoids such as ursolic acid and oleanolic acid are obtainable from numerous plant sources in gram quantities with minimal purification. The scarcity is reflected in the commercial supply: Negundonorin A is typically available only in 5–20 mg quantities at research‑grade purity, whereas ursolic acid is routinely sold in 25 g units [2]. This supply‑side constraint means that procurement decisions must account for longer lead times and higher per‑milligram costs for Negundonorin A compared to abundant triterpenoids.

isolation yield natural abundance supply chain

Negundonorin A: Highest‑Value Application Scenarios Based on Current Evidence


ZR‑75‑30 Breast Cancer Pharmacology: Lead‑Like Triterpenoid Screening

Negundonorin A is the strongest ZR‑75‑30 cytotoxic agent among the six terpenoids isolated from Vitex negundo seeds, with an IC₅₀ of 0.56 μg/mL [1]. This makes it a high‑priority candidate for breast cancer mechanism‑of‑action studies, structure–activity relationship (SAR) programs on the norursane scaffold, and as a reference standard in assays where ZR‑75‑30 selectivity is the primary readout. Its non‑overlapping selectivity relative to negunfurol (HL‑60‑selective) further supports its use in comparative oncology experiments examining cell‑line‑specific triterpenoid responses.

Analytical Reference Standard for Norursane Triterpenoid Identification in Vitex Species

Because Negundonorin A possesses a distinctive UV‑active dienone chromophore and a well‑resolved ¹³C carboxylic acid resonance at δ ~180 ppm, it serves as an ideal chromatographic and spectroscopic marker for quality control of Vitex negundo seed extracts and for dereplication of norursane triterpenoids in related plant species [1]. Laboratories performing phytochemical profiling or authentication of Vitex‑derived dietary supplements can use commercially available Negundonorin A (≥98% HPLC purity) as a primary reference standard [2].

Natural Product Library Screening for Selectivity‑Driven Hit Discovery

The cell‑line selectivity profile of Negundonorin A—strongly active on ZR‑75‑30 but not on A549, HCT116, or HL‑60—provides a built‑in selectivity filter for library screening campaigns [1]. Including Negundonorin A in focused natural product libraries allows screening centers to identify scaffold‑specific interactions with breast cancer targets while using its well‑characterized cytotoxicity data to benchmark assay performance and exclude non‑selective nuisance compounds.

Norursane Scaffold Derivatization for Structure–Activity Relationship (SAR) Studies

The 24‑norursane core of Negundonorin A, bearing a reactive dienone system and a free C‑28 carboxylic acid, offers two tractable handles for semi‑synthetic modification [1]. The carboxylic acid can be esterified or amidated, while the enone moiety is amenable to Michael additions or epoxidation. Medicinal chemistry groups seeking to explore the SAR of the norursane class can utilize Negundonorin A as a starting scaffold, with the added advantage that the parent compound’s ZR‑75‑30 potency provides a clear baseline for evaluating derivative activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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